(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid
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Description
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C20H17N5O8 and its molecular weight is 455.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Development of Therapeutic Agents
Research has demonstrated the utility of benzofused thiazole derivatives, synthesized via cyclocondensation reactions, in evaluating new anti-inflammatory and antioxidant agents. These compounds have shown distinct anti-inflammatory activity and potential antioxidant activity against various reactive species, making them interesting templates for further development in therapeutic agent design (Raut et al., 2020).
Antioxidant and Anti-inflammatory Activities
The antioxidant capacities of various compounds have been extensively studied, revealing two principal reaction pathways in ABTS/potassium persulfate decolorization assays. This review elucidates the specific reactions and the extent to which coupling reactions contribute to the total antioxidant capacity, highlighting the need for further in-depth elucidation (Ilyasov et al., 2020).
Synthesis and Chemical Transformations
The review on hydantoin derivatives underscores their significance in medicinal chemistry, detailing the Bucherer-Bergs reaction for the production of hydantoin and its applications in synthesizing important non-natural amino acids and their conjugates with potential medical applications. This showcases the role of specific chemical groups in developing compounds with a range of biological and pharmacological activities (Shaikh et al., 2023).
Analytical and Structural Insights
Thin layer chromatography (TLC) analysis of dansyl and dinitrophenyl derivatives of amino acids, important for identifying protein sequences, highlights the significance of correct identification of such derivatives in the success of protein sequencing. This work discusses the application of various adsorbents and solvent systems for effective resolution (Bhushan & Reddy, 1989).
properties
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O8/c26-19(27)16(22-20(28)33-11-13-4-2-1-3-5-13)8-14-10-23(12-21-14)17-7-6-15(24(29)30)9-18(17)25(31)32/h1-7,9-10,12,16H,8,11H2,(H,22,28)(H,26,27)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOUAVUVLSUDB-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470457 |
Source
|
Record name | n-cbz-nim-dnp-l-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid | |
CAS RN |
63013-46-7 |
Source
|
Record name | n-cbz-nim-dnp-l-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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